molecular formula C74H108N24O19S B8235834 Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

Cat. No. B8235834
M. Wt: 1669.9 g/mol
InChI Key: QORXQELQSJVKIL-XLSKZGPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 is a useful research compound. Its molecular formula is C74H108N24O19S and its molecular weight is 1669.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Role in Histocompatibility Complexes

  • Histocompatibility Antigens: The sequence Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 shares structural similarities with certain amino acid sequences in murine histocompatibility antigens. This is evident in the NH2-terminal amino acid residues of murine major histocompatibility complex alloantigens, where similar sequences play a crucial role in immune responses (Maloy et al., 1981).

2. Similarities in Mitochondrial Proteins

  • Mitochondrial Aspartate Aminotransferase: The sequence shows resemblance to the amino acid sequence found in mitochondrial aspartate aminotransferase, a crucial enzyme in amino acid metabolism and energy production in cells (Kagamiyama et al., 1975).

3. Relation to Growth Hormone-Releasing Factors

  • Growth Hormone-Releasing Activity: The sequence is closely related to peptides isolated from human pancreatic tumors that have growth hormone-releasing activity. These peptides play a significant role in stimulating the secretion of growth hormone (Guillemin et al., 1982).

4. Impact on Histidine Decarboxylase

  • Histidine Decarboxylase Mutation: Variants of this sequence in the beta chain of histidine decarboxylase from Lactobacillus 30a are linked to changes in the protein's physical and catalytic properties, highlighting its biological significance (Vaaler et al., 1982).

5. Applications in Photosynthetic Bacteria

  • Photosynthetic Bacteria: Similar sequences have been found in the amino-terminal residues of subunits of the reaction center protein of the photosynthetic bacterium Rhodopseudomonas sphaeroides R-26, indicating a potential role in photosynthesis and energy conversion (Sutton et al., 1982).

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H108N24O19S/c1-36(2)26-50(70(114)91-45(62(78)106)23-25-118-6)95-71(115)53(29-41-32-81-35-86-41)89-60(105)34-85-73(117)61(37(3)4)98-63(107)38(5)87-69(113)52(28-40-31-83-44-11-8-7-10-43(40)44)97-68(112)49(18-21-56(76)101)94-72(116)54(30-57(77)102)90-59(104)33-84-64(108)51(27-39-13-15-42(99)16-14-39)96-65(109)46(12-9-24-82-74(79)80)92-67(111)48(17-20-55(75)100)93-66(110)47-19-22-58(103)88-47/h7-8,10-11,13-16,31-32,35-38,45-54,61,83,99H,9,12,17-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,117)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,114)(H,92,111)(H,93,110)(H,94,116)(H,95,115)(H,96,109)(H,97,112)(H,98,107)(H4,79,80,82)/t38-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORXQELQSJVKIL-XLSKZGPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H108N24O19S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1669.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyr-gln-arg-tyr-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

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